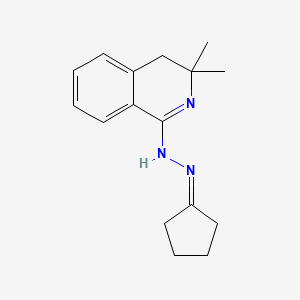

3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclopentylidenehydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclopentylidenehydrazone, also known as CPTH6, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CPTH6 has been found to inhibit the activity of histone acetyltransferases (HATs), which are enzymes involved in the regulation of gene expression.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of this compound has been studied . The asymmetric unit of the title crystal structure is shown in the figure . The compound was synthesized according to a reported procedure . Single crystals were obtained by slow evaporation of the solvents from an acetone-ethyl ether (1:1 v/v) solution of the title compound .

Antinociceptive Activity

The compound has been found to exhibit antinociceptive (pain-relieving) activity . All compounds exhibited an analgesic effect in the hot-plate test that exceeded that of metamizole sodium .

Anthelmintic Activity

The compound has also shown anthelmintic (anti-parasitic) activity . Five of the seven compounds exhibited anthelmintic activity . The most active compound caused the death of worms 14.3 times faster than pyrantel .

Larvicidal Activity

The compound has demonstrated larvicidal (insect-killing) activity . The larvicidal activity of the same compound was 1.63 times greater than that of diazinon for reducing the time of death of larvae .

Synthesis

The compound was synthesized via Ritter cyclocondensation . The reactions were performed in a heterophasic medium of toluene (H2SO4) at 60 – 70°C .

Structural Analysis

The structures of these compounds contained isoquinoline 1-arylthio groups, which are practically unknown in the literature . Tandem cyclization of isothiocyanates was one of few examples of their synthesis .

Eigenschaften

IUPAC Name |

N-(cyclopentylideneamino)-3,3-dimethyl-4H-isoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-16(2)11-12-7-3-6-10-14(12)15(17-16)19-18-13-8-4-5-9-13/h3,6-7,10H,4-5,8-9,11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKDKYCLQPHIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)NN=C3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806761 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1Z)-1-(cyclopentylidenehydrazinylidene)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)

![2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)

![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)

![2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)

amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)